molecular formula C18H18N2O3 B11569168 2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide

Cat. No.: B11569168
M. Wt: 310.3 g/mol
InChI Key: FZTMAZMQYCTEHR-UHFFFAOYSA-N
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Description

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is a complex organic compound that features both furan and indole moieties. The presence of these heterocyclic structures makes it a compound of significant interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide typically involves the condensation of furan-2-carboxylic acid with an indole derivative under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For instance, methanesulfonic acid (MsOH) can be used as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the indole moiety can produce indoline derivatives.

Scientific Research Applications

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Furan-2-carboxylic acid: A simpler furan derivative used in organic synthesis.

    N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide: A compound with a similar indole-acetamide structure.

Uniqueness

2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-N-(propan-2-yl)acetamide is unique due to the combination of furan and indole moieties in its structure. This dual presence allows it to exhibit a broader range of chemical reactivity and biological activity compared to simpler compounds containing only one of these heterocycles .

Properties

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

2-[3-(furan-2-carbonyl)indol-1-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C18H18N2O3/c1-12(2)19-17(21)11-20-10-14(13-6-3-4-7-15(13)20)18(22)16-8-5-9-23-16/h3-10,12H,11H2,1-2H3,(H,19,21)

InChI Key

FZTMAZMQYCTEHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CO3

Origin of Product

United States

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